N-chloromethyl-2,2-dimethyl-propionamide
Description
N-Chloromethyl-2,2-dimethyl-propionamide is an organochlorine compound characterized by a propionamide backbone with a chloromethyl group (-CH₂Cl) attached to the nitrogen atom and two methyl groups at the β-carbon (C2) position. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 163.61 g/mol. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where the chloromethyl group may serve as a leaving group or participate in nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-(chloromethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)5(9)8-4-7/h4H2,1-3H3,(H,8,9) |
InChI Key |
ZZYDAXRBPCFMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorine Substitution Patterns
2-Chloro-N,N-dimethylpropanamide (CAS 152786-29-3)
- Structure : Chlorine at the β-carbon (C2) of the propionamide chain, with dimethyl groups on the nitrogen.
- Molecular Formula: C₅H₁₀ClNO.
- Key Properties : Higher polarity due to the C-Cl bond compared to N-chloromethyl derivatives. Reactivity centers on the β-chlorine, enabling elimination or substitution reactions. Used in synthetic routes for heterocyclic compounds (e.g., pyridine derivatives) .
- Applications : Intermediate in pharmaceutical synthesis (e.g., describes its use in palladium-catalyzed aryl amination) .
N,N-Dibenzyl-2-chloro-2-methyl-propionamide (CAS 87968-03-4)
- Structure : Chlorine and methyl groups at C2, with bulky N,N-dibenzyl substituents.
- Molecular Formula: C₁₈H₂₀ClNO.
- Key Properties: Steric hindrance from benzyl groups reduces reactivity compared to smaller N-substituents. Reported synthesis yields reach 92% via acylation of dibenzylamine with 2-chloro-2-methylpropanoyl chloride .
N-Substituted Propionamides in Pharmaceuticals
Nooglutyl (CAS 112193-35-8)
- Structure : N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Molecular Formula : C₁₁H₁₂N₂O₆.
- Applications : Neuroprotective agent with cognitive-enhancing properties. Demonstrates the pharmacological relevance of 2,2-dimethyl-propionamide scaffolds when paired with heteroaromatic substituents .
- Comparison: Unlike N-chloromethyl derivatives, Nooglutyl’s hydroxymethyl-pyridinyl group facilitates hydrogen bonding, critical for biological activity.
N-(2,3-Dichlorophenyl)propionamide (CAS 26320-47-8)
- Structure : Propionamide with dichlorophenyl substitution on nitrogen.
- Molecular Formula: C₉H₈Cl₂NO.
- Applications : Herbicide intermediate; dichlorophenyl groups enhance lipophilicity and target binding .
- Contrast : The N-chloromethyl group in the target compound offers a reactive site distinct from aryl chlorides, favoring alkylation over aromatic interactions.
Data Table: Comparative Analysis
Stability and Industrial Relevance
- Stability : N-Chloromethyl compounds are prone to hydrolysis under acidic or aqueous conditions, releasing HCl. This contrasts with β-chloro derivatives (e.g., 2-chloro-N,N-dimethylpropanamide), which are more stable but susceptible to thermal elimination .
- Industrial Use: Chlorinated propionamides are regulated under export controls (e.g., notes restrictions on diisopropylaminoethyl chloride, a related compound) .
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